
GSK3787
Übersicht
Beschreibung
GSK3787 (4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide) is a selective, irreversible antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) that covalently modifies Cys249 within the ligand-binding domain of the receptor . It exhibits high specificity for PPARβ/δ (pIC50 = 6.6) with negligible affinity for PPARα or PPARγ (pIC50 < 5) in vitro . This compound antagonizes ligand-induced PPARβ/δ-dependent gene expression, such as Angptl4 and Adrp, by reducing promoter occupancy of PPARβ/δ and chromatin remodeling . While it weakly modulates PPARγ activity (e.g., partial agonism at 1 µM), its efficacy on PPARγ is markedly lower than its antagonistic effects on PPARβ/δ .
Preclinical studies highlight its role in metabolic regulation, inflammation, and cancer. For example, this compound inhibits PPARδ-mediated lipolytic/lipogenic balance in bovine embryos, reducing blastocyst development rates , and suppresses tumor angiogenesis by modulating PPARδ-dependent pathways . Pharmacokinetic data in mice show a serum Cmax of 2.2 ± 0.4 µM after oral administration (10 mg/kg) and a half-life of 2.5 ± 1.1 hours .
Vorbereitungsmethoden
Synthetic Routes Overview
The preparation of GSK3787 follows a convergent synthesis strategy, integrating two primary components: (1) the 5-(trifluoromethyl)pyridine-2-sulfonyl ethylamine moiety and (2) the 4-chlorobenzamide group. The synthesis involves four principal stages:
- Synthesis of 5-(trifluoromethyl)pyridine-2-thiol.
- Oxidation to the sulfonic acid and subsequent conversion to sulfonyl chloride.
- Formation of the sulfonamide ethylamine intermediate.
- Acylation with 4-chlorobenzoyl chloride to yield the final product.
This route, adapted from Shearer et al. (2010) and further elaborated in academic theses, ensures high selectivity and yield while minimizing side reactions.
Detailed Stepwise Synthesis
Synthesis of 5-(Trifluoromethyl)Pyridine-2-Thiol
The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine-2-thiol, a key intermediate. This compound is synthesized via nucleophilic aromatic substitution, where 2-chloro-5-(trifluoromethyl)pyridine reacts with sodium hydrosulfide (NaSH) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds at 80–100°C for 12–24 hours, yielding the thiol derivative in ~85% purity.
Reaction Conditions
- Substrate : 2-chloro-5-(trifluoromethyl)pyridine
- Reagent : Sodium hydrosulfide (1.2 equiv)
- Solvent : Dimethylformamide
- Temperature : 80–100°C
- Time : 12–24 hours
Oxidation to Sulfonic Acid and Sulfonyl Chloride
The thiol intermediate is oxidized to the sulfonic acid using potassium peroxymonosulfate (Oxone®) in a biphasic solvent system of acetone and water. This step, conducted at 0°C to room temperature over 6 hours, achieves near-quantitative conversion. Subsequent treatment with thionyl chloride (SOCl₂) in dichloromethane converts the sulfonic acid to the reactive sulfonyl chloride, facilitating downstream amidation.
Oxidation Conditions
- Reagent : Oxone® (2.5 equiv)
- Solvent : Acetone/water (3:1 v/v)
- Temperature : 0°C → room temperature
- Time : 6 hours
- Yield : 92%
Sulfonyl Chloride Formation
- Reagent : Thionyl chloride (3.0 equiv)
- Solvent : Dichloromethane
- Temperature : Reflux (40°C)
- Time : 3 hours
- Yield : 85%
Synthesis of Sulfonamide Ethylamine Intermediate
The sulfonyl chloride reacts with ethylamine hydrochloride in the presence of a base such as triethylamine (TEA) to form 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfonyl]ethylamine. This step is conducted in tetrahydrofuran (THF) at 0°C to mitigate exothermic side reactions. The product is isolated via filtration and recrystallization from ethyl acetate.
Amination Conditions
- Substrate : 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfonyl] chloride
- Reagent : Ethylamine hydrochloride (1.1 equiv), triethylamine (2.0 equiv)
- Solvent : Tetrahydrofuran
- Temperature : 0°C → room temperature
- Time : 4 hours
- Yield : 78%
Acylation with 4-Chlorobenzoyl Chloride
The final step involves acylation of the ethylamine intermediate with 4-chlorobenzoyl chloride. Employing Schotten-Baumann conditions, the reaction is conducted in a biphasic mixture of dichloromethane and aqueous sodium hydroxide, ensuring efficient nucleophilic acyl substitution. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound in >99% purity.
Acylation Conditions
- Substrate : 2-[[5-(trifluoromethyl)pyridin-2-yl]sulfonyl]ethylamine
- Reagent : 4-Chlorobenzoyl chloride (1.05 equiv)
- Base : Aqueous sodium hydroxide (10% w/v)
- Solvent : Dichloromethane/water (1:1 v/v)
- Temperature : 0°C → room temperature
- Time : 2 hours
- Yield : 70%
Optimization and Challenges
Oxidation Efficiency
Initial attempts using hydrogen peroxide (H₂O₂) for thiol oxidation resulted in over-oxidation to sulfones, necessitating the switch to Oxone® for controlled sulfonic acid formation. The biphasic acetone/water system minimized side reactions, achieving 92% yield.
Sulfonyl Chloride Stability
The sulfonyl chloride intermediate exhibited sensitivity to moisture, requiring anhydrous conditions during storage and handling. Use of molecular sieves and strict temperature control (−20°C) prolonged stability.
Amide Bond Formation
Direct acylation without Schotten-Baumann conditions led to emulsion formation, complicating purification. Implementing phase-transfer catalysis (tetrabutylammonium bromide) improved reaction kinetics, though the original method retained higher reproducibility.
Characterization and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Purity analysis utilized a Waters HPLC system with a C18 column (Kinetex 5 µm, 4.6 × 100 mm) and isocratic elution (acetonitrile/water, 40:60 v/v). This compound eluted at 2.5 minutes, with UV detection at 238 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 8.81 (d, J = 2.4 Hz, 1H, pyridine-H), 8.25 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 7.95 (d, J = 8.4 Hz, 1H, pyridine-H), 7.45 (d, J = 8.8 Hz, 2H, benzamide-H), 7.35 (d, J = 8.8 Hz, 2H, benzamide-H), 3.85 (t, J = 6.0 Hz, 2H, SO₂CH₂), 3.45 (t, J = 6.0 Hz, 2H, NHCH₂).
- ¹³C NMR : Confirmed carbonyl (167.2 ppm) and sulfonyl (117.5 ppm) functionalities.
Mass Spectrometry
Electrospray ionization (ESI-MS) validated the molecular ion at m/z 449.02 [M+H]⁺, consistent with the molecular formula C₁₅H₁₂ClF₃N₂O₃S.
Comparative Analysis with Structural Analogues
Modifications to the this compound scaffold, such as N-alkylation or benzamide substitution, were explored to enhance PPARβ/δ selectivity. For instance, replacing the 4-chlorobenzamide with 2-naphthamide reduced PPARγ cross-reactivity by 40% but lowered aqueous solubility. Such studies underscore the critical role of the 4-chloro substituent in optimizing target affinity and pharmacokinetics.
Scale-Up Considerations
Industrial-scale production employs continuous flow reactors for the oxidation and acylation steps, improving heat dissipation and reaction homogeneity. A pilot-scale batch (1 kg) achieved 68% overall yield, with purity ≥99.5% by HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
GSK3787 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
GSK3787 has been extensively studied for its ability to antagonize PPARβ/δ activity. Research indicates that it effectively inhibits the upregulation of specific genes associated with PPARβ/δ activation, such as Angptl4 and Adrp, in various cellular models. This antagonistic action has been demonstrated in both in vivo and in vitro studies:
- In Vivo Studies : this compound administered orally to wild-type mice showed significant antagonism of PPARβ/δ-mediated gene expression without affecting PPARα activity. The compound forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, leading to its irreversible antagonistic effects .
- In Vitro Studies : Reporter assays confirmed that this compound can modulate PPARβ/δ and PPARγ activities, although its efficacy on PPARγ is notably lower compared to its action on PPARβ/δ. The compound did not significantly alter cell proliferation across multiple human cancer cell lines .
Therapeutic Potential in Cancer Research
This compound's role as a PPARβ/δ antagonist has significant implications for cancer therapy. Studies have shown that:
- Colorectal Cancer : In models of colorectal tumorigenesis, this compound reduced active β-catenin levels and suppressed tumor development in APC mutant mice. This suggests that targeting PPARβ/δ could be a viable strategy for inhibiting tumor progression .
- Skin Diseases : Research indicates that this compound may also have applications in treating skin diseases mediated by PPARβ/δ signaling pathways .
Drug Delivery Systems
Recent advancements have explored the incorporation of this compound into drug delivery systems:
- Poly(Ester Amide) Particles : this compound has been loaded into poly(ester amide) particles for intra-articular administration. These particles were characterized for their drug release profiles and mechanical properties, demonstrating potential for localized delivery in joint diseases .
Case Study 1: Antagonism in Cancer Cell Lines
In a study involving various human cancer cell lines, this compound was shown to effectively antagonize PPARβ/δ-mediated pathways without inducing cytotoxicity. The absence of significant changes in cell proliferation further supports its safety profile as a therapeutic agent .
Case Study 2: Impact on Zebrafish Behavior
Research involving zebrafish larvae exposed to this compound revealed transient hyperactivity when co-exposed with perfluoroalkyl acids. This highlights the compound's potential effects on neurobehavioral outcomes linked to environmental toxins .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
GSK3787 exerts its effects by selectively binding to the ligand-binding domain of PPARδ, leading to the inhibition of its transcriptional activity. This binding is irreversible and involves the covalent modification of a cysteine residue within the ligand-binding pocket. By inhibiting PPARδ, this compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Selectivity and Mechanism of Action
GSK3787 vs. GW9662 (PPARγ Antagonist):
- This compound : Primarily targets PPARβ/δ, with weak PPARγ modulation (agonism/antagonism) at high concentrations (>1 µM) .
- GW9662 : A selective PPARγ antagonist; combined use with this compound synergistically suppresses pro-inflammatory genes in microglia .
- Key Difference : this compound’s irreversible binding to PPARβ/δ via Cys249 ensures prolonged effects, whereas GW9662 reversibly inhibits PPARγ .
This compound vs. GW0742 (PPARβ/δ Agonist):
- This compound : Antagonizes GW0742-induced transcriptional activity (e.g., Angptl4 and Adrp upregulation) in colon epithelium .
- GW0742 : Activates PPARβ/δ, enhancing lipid metabolism and cell proliferation in cancer models .
- Functional Contrast: GW0742 reduces cell proliferation in Lewis lung carcinoma (LLC1) cells, while this compound promotes it .
This compound vs. GW501516 (PPARδ Agonist):
- This compound: Suppresses GW501516-mediated PPARδ activation, critical in pathways like PI3K-AKT signaling in hepatocellular carcinoma .
- GW501516 : Enhances lipolysis and embryo development in bovine models, effects reversed by this compound .
Functional Outcomes in Disease Models
Metabolic Regulation
- This compound : Negligible impact on glucose tolerance in mice, unlike PPARγ agonists (e.g., rosiglitazone) .
- Rosiglitazone : Strongly activates PPARγ, inducing adipocyte differentiation and ap2 mRNA expression, which this compound fails to counteract .
Cancer Biology
Embryonic Development
- This compound : Reduces blastocyst hatching rates (19.4% vs. 47.0% with GW501516) in bovine embryos by antagonizing PPARδ .
Pharmacokinetic and Pharmacodynamic Profiles
Unique Advantages and Limitations
Biologische Aktivität
GSK3787 is a selective antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a receptor implicated in various biological processes, including metabolism and cancer progression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound functions primarily as an irreversible antagonist of PPARβ/δ. It forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, effectively inhibiting its activity. This mechanism was demonstrated through various in vitro and in vivo studies where this compound antagonized the upregulation of target genes induced by PPARβ/δ agonists like GW0742 .
Key Findings:
- Antagonism of Gene Expression : this compound inhibited the expression of genes such as Angptl4 and Adrp in wild-type mouse colon tissues but did not affect expression in PPARβ/δ-null mice, confirming its specificity for this receptor .
- Cell Proliferation : In human cancer cell lines, this compound did not significantly alter cell proliferation, indicating that its primary action is through modulation of gene expression rather than direct cytotoxicity .
Pharmacological Profile
This compound has been characterized for its selectivity and potency against PPARβ/δ compared to other PPAR isoforms. It exhibits weak agonistic activity on PPARγ but no effect on PPARα. The pharmacokinetic properties include a maximum concentration () of 2.2 ± 0.4 μM and a half-life of 2.5 ± 1.1 hours following oral administration at a dose of 10 mg/kg in mice .
In Vivo Studies
A study conducted on mice demonstrated that dietary inclusion of this compound (200 mg/kg) for 12 weeks resulted in significant modulation of β-catenin levels in colorectal tumorigenesis models. This suggests that this compound may play a role in inhibiting oncogenic signaling pathways associated with cancer progression .
Study | Model | Dose | Key Findings |
---|---|---|---|
Shearer et al., 2010 | Mouse Colon | 10 mg/kg | Antagonized GW0742-induced gene expression |
Broaddus et al., 2019 | Colorectal Cancer | 200 mg/kg | Reduced active β-catenin levels |
In Vitro Studies
In vitro assays using human cancer cell lines (e.g., A431, HepG2, A549) showed that this compound effectively antagonized PPARβ/δ activity without promoting cell proliferation. This was confirmed through chromatin immunoprecipitation (ChIP) assays which indicated reduced promoter occupancy by PPARβ/δ upon treatment with this compound .
Therapeutic Implications
The antagonistic properties of this compound towards PPARβ/δ make it a potential candidate for therapeutic applications in conditions where PPARβ/δ is implicated, such as metabolic disorders and certain cancers. Its ability to modulate gene expression without directly inducing cytotoxic effects may offer a safer profile for long-term therapeutic use.
Q & A
Basic Research Questions
Q. What is the primary pharmacological target of GSK3787, and how does it modulate transcriptional activity?
Answer: this compound is a selective, irreversible antagonist of peroxisome proliferator-activated receptor delta (PPARδ) that covalently binds to a cysteine residue in the ligand-binding domain (LBD) of PPARδ . It antagonizes PPARδ-dependent transcriptional activation by inhibiting coactivator recruitment (e.g., TRAP220/DRIP-1) and stabilizing corepressor interactions (e.g., SMRT-ID2) . While it weakly interacts with PPARγ and PPARα at high concentrations, its primary efficacy lies in PPARδ antagonism .
Methodological Insight: Validate PPARδ specificity using PPARδ-knockout models or siRNA-mediated knockdowns to confirm on-target effects .
Q. How can this compound be used to study PPARδ-dependent gene regulation in vitro?
Answer: this compound suppresses ligand-induced PPARδ target genes (e.g., ANGPTL4, ADRP) in cell lines like 3T3-L1 adipocytes and human cancer models. For example, co-treatment with GW0742 (a PPARδ agonist) and this compound in mouse fibroblasts blocks Angptl4 mRNA upregulation .
Methodological Insight: Use qPCR to quantify gene expression changes and chromatin immunoprecipitation (ChIP) to assess PPARδ promoter occupancy .
Q. What experimental models are suitable for investigating this compound’s effects on metabolic pathways?
Answer:
- In vitro: 3T3-L1 adipocytes for lipid metabolism , bovine blastocysts for embryonic development , and THP-1 macrophages for lipid accumulation studies .
- In vivo: Wild-type and Pparδ<sup>-/-</sup> mice to study glucose tolerance and colon-specific PPARδ signaling .
Key Data Table:
Model | Pathway Studied | Key Findings | Reference |
---|---|---|---|
3T3-L1 cells | Adipogenesis | This compound does not alter ap2 mRNA or Oil Red O staining | |
THP-1 macrophages | Lipid accumulation | This compound blocks GW9662-induced PLIN2 and CD36 expression |
Advanced Research Questions
Q. How do contradictory findings about this compound’s PPARγ activity impact experimental design?
Answer: this compound exhibits weak PPARγ agonist/antagonist activity in certain contexts (e.g., promoting TRAP220 recruitment to PPARγ LBD) . This dual activity necessitates controls:
- Use PPARγ-specific antagonists (e.g., GW9662) to isolate PPARδ effects .
- Validate findings in PPARγ-knockout models or with transcriptional reporter assays .
Q. What mechanisms explain this compound’s variable effects on cell proliferation across cancer models?
Answer: this compound does not alter proliferation in A549, MCF7, or SW480 cells despite antagonizing PPARδ . This may reflect low PPARδ expression in tumors or compensatory pathways.
Methodological Insight: Combine proliferation assays (BrdU incorporation ) with transcriptomic profiling to identify PPARδ-independent resistance mechanisms .
Q. How can researchers address this compound’s off-target effects on PPARα in metabolic studies?
Answer: this compound weakly activates PPARα at high doses (>1 μM) . Mitigate this by:
- Using low concentrations (≤1 μM) to prioritize PPARδ antagonism .
- Validating results in Pparα<sup>-/-</sup> models or with PPARα-specific inhibitors .
Q. What advanced techniques confirm this compound’s irreversible binding to PPARδ?
Answer:
- TR-FRET assays demonstrate this compound’s inhibition of coactivator peptide dissociation from PPARδ LBD .
- Crystallography/molecular docking can map covalent interactions with the cysteine residue .
Q. Data Contradictions and Resolution
Table 1: Discrepancies in this compound’s Effects on Gene Expression
Q. Methodological Best Practices
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUIMTGOQCQTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384175 | |
Record name | GSK3787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188591-46-0 | |
Record name | GSK-3787 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK3787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK3787 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-3787 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.